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Application Note & Protocols
Topic: 1-Bromo-4-(vinyloxy)benzene: A Dually Functionalized Synthon for the Accelerated

Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Abstract
1-Bromo-4-(vinyloxy)benzene is a versatile bifunctional building block poised for significant

application in medicinal chemistry and drug discovery. Its structure, featuring a bromoaryl group

and a vinyl ether moiety, offers two distinct and orthogonal reactive sites. The bromine atom

serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the

construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the

vinyloxy group can participate in cycloaddition reactions to form novel heterocyclic scaffolds or

act as a masked phenol, providing a strategic advantage in multi-step syntheses. This guide

provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols

for its application in constructing molecular architectures relevant to bioactive compounds.

Introduction: The Strategic Advantage of Dual
Reactivity
In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount.

Scaffolds that offer multiple, selectively addressable functional groups allow for the rapid
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generation of diverse molecular libraries. 1-Bromo-4-(vinyloxy)benzene (CAS 1005-61-4)

epitomizes this principle.[1] Its utility stems from the predictable and high-yielding

transformations of its two key functional groups.

The Bromoaryl Moiety: This group is a cornerstone of modern organic synthesis, primarily

serving as an electrophile in a suite of palladium-catalyzed cross-coupling reactions,

including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are

fundamental for creating the biaryl, styrenyl, and aryl-alkyne linkages frequently found in

pharmacologically active molecules.[3][4]

The Vinyloxy Moiety: This vinyl ether group provides a distinct set of synthetic opportunities.

It can act as a dienophile in cycloaddition reactions to generate heterocyclic systems. For

instance, [3+2] cycloadditions with nitrile oxides can yield isoxazoline rings, a motif present in

various bioactive compounds.[5] Furthermore, the vinyloxy group serves as a stable

protecting group for a phenol, which can be unmasked under specific acidic conditions for

late-stage functionalization.

This document serves as a practical guide for leveraging these functionalities in a laboratory

setting.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b2655785?utm_src=pdf-body
https://www.benchchem.com/zh/product/b2655785
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Palladium_Catalyzed_Cross_Coupling_Reactions_of_1_Bromo_4_trichloromethyl_benzene.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7038231/
https://www.researchgate.net/figure/Selected-natural-products-first-row-and-synthetic-bioactive-molecules-second-row_fig1_352523994
https://www.mdpi.com/2673-401X/2/1/1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2655785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bromo-Aryl ReactionsVinyloxy Reactions

1-Bromo-4-(vinyloxy)benzene

Suzuki-Miyaura Coupling

 Pd-Catalysis
(C-C bond)

Heck Coupling

 Pd-Catalysis
(C-C bond)

Sonogashira Coupling

 Pd-Catalysis
(C-C bond)

Buchwald-Hartwig Amination

 Pd-Catalysis
(C-N bond)

[3+2] Cycloaddition

 Heat/Catalyst
(Heterocycle formation)

Hydrolysis (Deprotection)

 Acid
(Phenol formation)

Click to download full resolution via product page

Diagram 1: Orthogonal reactivity of 1-Bromo-4-(vinyloxy)benzene.

Physicochemical Properties & Safety Data
Handling any chemical reagent requires a thorough understanding of its properties and

associated hazards.
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Property Value Reference

IUPAC Name 1-Bromo-4-(vinyloxy)benzene [1]

CAS Number 1005-61-4 [1]

Molecular Formula C₈H₇BrO [1]

Molecular Weight 199.04 g/mol [1]

Appearance Liquid N/A

Purity Typically ≥97% [6]

Safety & Handling: 1-Bromo-4-(vinyloxy)benzene is classified as an irritant and is harmful if

swallowed.[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Always handle this compound in a well-ventilated fume hood while

wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Application Protocols: Palladium-Catalyzed Cross-
Coupling
The carbon-bromine bond is a highly reliable reaction handle for palladium-catalyzed cross-

coupling, a class of reactions awarded the 2010 Nobel Prize in Chemistry for its profound

impact on organic synthesis.[7]

Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl
Synthesis
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Principle: This protocol details the coupling of 1-Bromo-4-(vinyloxy)benzene with an

arylboronic acid to form a biaryl structure. The reaction is catalyzed by a palladium complex

and requires a base to facilitate the transmetalation step.[8][9] This method is exceptionally

robust and tolerant of a wide range of functional groups.

Suzuki-Miyaura Workflow

1. Assemble Reactants
(Aryl Bromide, Boronic Acid, Base)

2. Add Solvent & Degas
(e.g., Argon sparging)

3. Add Pd Catalyst & Ligand
4. Heat Reaction
(e.g., 80-100 °C)

5. Monitor Progress
(TLC, GC-MS)

6. Aqueous Work-up
7. Purify Product

(Column Chromatography)

Click to download full resolution via product page

Diagram 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

1-Bromo-4-(vinyloxy)benzene (1.0 mmol, 199 mg)

Phenylboronic acid (1.2 mmol, 146 mg)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

1,4-Dioxane, anhydrous (5 mL)

Schlenk flask or microwave reaction vial

Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-Bromo-4-
(vinyloxy)benzene, phenylboronic acid, and anhydrous potassium phosphate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2655785?utm_src=pdf-body
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-1-bromo-4-nitrobenzene-with-phenylboronic-acid_fig13_343100945
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403387/
https://www.benchchem.com/product/b2655785?utm_src=pdf-body-img
https://www.benchchem.com/product/b2655785?utm_src=pdf-body
https://www.benchchem.com/product/b2655785?utm_src=pdf-body
https://www.benchchem.com/product/b2655785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2655785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times. This is a critical step as the active Pd(0) catalyst is oxygen-sensitive.

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-

dioxane via syringe. Sparging the solvent with argon for 15-20 minutes prior to use is

recommended. Subsequently, add the palladium(II) acetate and SPhos ligand.

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed

(typically 4-12 hours).

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water

(20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash

column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield

the desired biaryl product.

Expertise & Causality:

Choice of Ligand: SPhos is a bulky, electron-rich phosphine ligand that promotes the

oxidative addition step and stabilizes the palladium catalyst, often leading to higher yields

and preventing the formation of palladium black.

Choice of Base: K₃PO₄ is an effective base for Suzuki couplings, particularly with heteroaryl

or sterically hindered substrates. It is strong enough to facilitate transmetalation without

causing significant side reactions like boronic acid decomposition.

Protocol 3.2: Heck Coupling for Styrene Derivative
Synthesis
Principle: The Heck reaction couples the aryl bromide with an alkene (e.g., styrene or an

acrylate) to form a substituted alkene.[10] This reaction is a powerful method for C-C bond

formation and is noted for its high trans selectivity.[10]
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Materials & Reagents:

1-Bromo-4-(vinyloxy)benzene (1.0 mmol, 199 mg)

Styrene (1.2 mmol, 138 µL)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)

Triethylamine (Et₃N, 2.0 mmol, 279 µL)

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Step-by-Step Methodology:

Reaction Setup: In a sealable reaction tube, combine 1-Bromo-4-(vinyloxy)benzene,

styrene, and triethylamine in anhydrous DMF.[2]

Degassing: Degas the mixture by bubbling with argon for 15 minutes. This removes

dissolved oxygen which can poison the catalyst.

Catalyst Addition: Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture under an argon

atmosphere.

Reaction: Seal the tube tightly and heat the reaction to 100-120 °C.[7]

Monitoring: After the reaction is complete (monitored by TLC or GC-MS, typically 6-18

hours), cool the mixture to room temperature.

Work-up: Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15

mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate. Purify the crude product by column chromatography on silica gel to afford

the target stilbene derivative.
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Application Protocols: Vinyloxy Group
Transformations
The vinyloxy group offers a complementary set of reactions, enabling the synthesis of diverse

heterocyclic structures.

Protocol 4.1: [3+2] Cycloaddition for Isoxazoline
Synthesis
Principle: The vinyl ether can act as a dipolarophile in a [3+2] cycloaddition reaction with a

nitrile oxide (generated in situ from an oxime) to form a 5-membered isoxazoline ring. Such

heterocyclic scaffolds are of significant interest in medicinal chemistry.[5]

[3+2] Cycloaddition Workflow

1. Dissolve Aldoxime
in suitable solvent

2. Add Oxidant/Base
(e.g., NCS/Et3N)

to generate Nitrile Oxide

3. Add 1-Bromo-4-
(vinyloxy)benzene

4. Stir at Room Temp
5. Monitor Progress

(TLC)
6. Aqueous Work-up

7. Purify Product
(Column Chromatography)

Click to download full resolution via product page

Diagram 3: Workflow for the synthesis of isoxazolines via [3+2] cycloaddition.

Materials & Reagents:

1-Bromo-4-(vinyloxy)benzene (1.0 mmol, 199 mg)

Benzaldoxime (1.1 mmol, 133 mg)

N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)

Triethylamine (Et₃N, 1.5 mmol, 209 µL)

Dichloromethane (DCM), anhydrous (10 mL)

Step-by-Step Methodology:
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Nitrile Oxide Generation: In a round-bottomed flask, dissolve benzaldoxime in anhydrous

DCM (5 mL). Add N-Chlorosuccinimide in one portion and stir for 15 minutes at room

temperature.

Reaction Initiation: Add 1-Bromo-4-(vinyloxy)benzene to the mixture.

Base Addition: Cool the flask in an ice bath and add triethylamine dropwise over 5 minutes.

The triethylamine serves to generate the nitrile oxide in situ and scavenge the resulting HCl.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24

hours.

Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.

Work-up: Upon completion, quench the reaction with water (10 mL). Separate the layers and

extract the aqueous phase with DCM (2 x 10 mL).

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the

residue via column chromatography to obtain the 5-(4-bromophenoxy)-3-phenyl-4,5-

dihydroisoxazole.

Expertise & Causality:

In situ Generation: Nitrile oxides are unstable and prone to dimerization. Generating them in

situ in the presence of the dipolarophile (the vinyl ether) ensures they are trapped efficiently,

maximizing the yield of the desired cycloaddition product.

Conclusion
1-Bromo-4-(vinyloxy)benzene is a powerful and cost-effective synthon for constructing

complex molecular frameworks. Its dual reactivity allows for a modular approach to synthesis,

where both the aromatic core and a key substituent can be elaborated through robust and well-

understood chemical transformations. The protocols outlined in this guide provide a solid

foundation for researchers to incorporate this versatile building block into their synthetic

strategies, accelerating the discovery of novel bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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